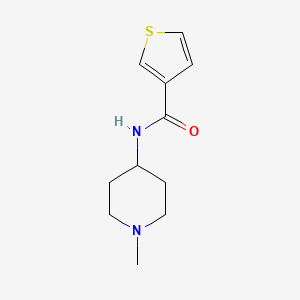

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

CAS No.: 2167029-45-8

Cat. No.: VC7757036

Molecular Formula: C11H16N2OS

Molecular Weight: 224.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2167029-45-8 |

|---|---|

| Molecular Formula | C11H16N2OS |

| Molecular Weight | 224.32 |

| IUPAC Name | N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |

| Standard InChI | InChI=1S/C11H16N2OS/c1-13-5-2-10(3-6-13)12-11(14)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,14) |

| Standard InChI Key | AJLJGBMHASEKBP-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)NC(=O)C2=CSC=C2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide comprises three primary components:

-

A thiophene ring (C4H3S) substituted at the 3-position with a carboxamide group.

-

A carboxamide bridge (-CONH-) connecting the thiophene to a piperidine derivative.

-

A 1-methylpiperidin-4-yl group, where the piperidine ring is methylated at the nitrogen atom and functionalized at the 4-position.

The IUPAC name reflects this arrangement: N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide. Its molecular formula is C12H18N2OS, with a molar mass of 238.35 g/mol.

Structural Analogues

Comparative analysis with related compounds highlights distinct features (Table 1):

The methyl group on the piperidine nitrogen in N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide likely enhances lipophilicity and blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targeting .

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via a two-step process derived from methods in patent US8697876B2 :

-

Formation of 1-methylpiperidin-4-amine:

-

Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde and a palladium catalyst to yield 1-methylpiperidine-4-carboxylic acid.

-

Subsequent treatment with thionyl chloride (SOCl2) converts the acid to an acyl chloride, which reacts with ammonium hydroxide to form the primary amine .

-

-

Amide Coupling:

-

Thiophene-3-carbonyl chloride reacts with 1-methylpiperidin-4-amine in the presence of a base (e.g., triethylamine) to form the final carboxamide (Fig. 1):

-

Optimization Challenges

-

Yield Improvement: Grignard reagent utilization (e.g., isopropylmagnesium chloride) in analogous syntheses achieves ~75% yield at ambient temperature, avoiding cryogenic conditions .

-

Purity Control: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves impurities <1% .

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability:

Spectroscopic Data

Characterization data from analogous compounds (Table 2):

Analytical Characterization

Chromatographic Methods

-

HPLC Conditions:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume